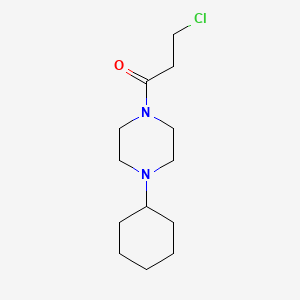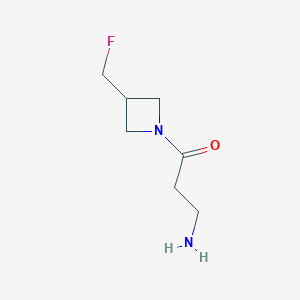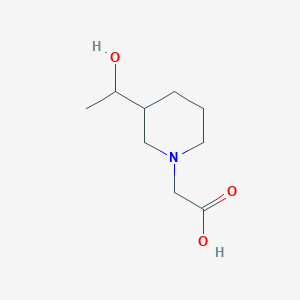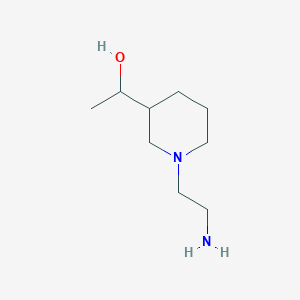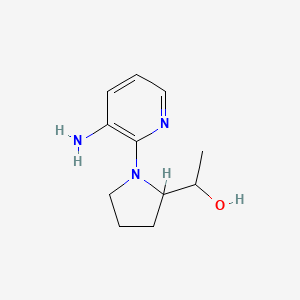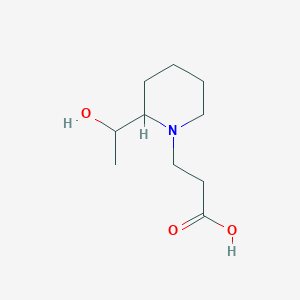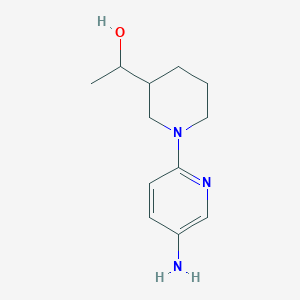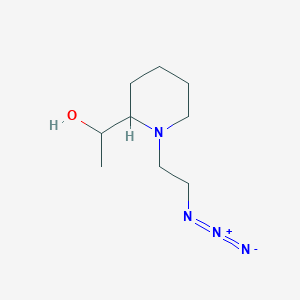
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H19ClN2O and its molecular weight is 230.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure of Cyproconazole : A study on the crystal structure of cyproconazole, a conazole fungicide with a slightly different chemical structure but potentially relevant due to the similarity in functional groups. The study discusses the dihedral angles between different rings in the molecule and interactions forming columns along the a-axis, which could be relevant to understanding the structural properties of related compounds (Kang, Kim, Kwon, & Kim, 2015).
Metabolism and Detoxification Pathways
- Detoxication Pathways of Chloroprene : Although focusing on chloroprene, this research might offer insights into the metabolism and detoxification pathways of related chlorinated compounds. It examines how chloroprene is metabolized into various metabolites, including epoxides and chlorinated aldehydes and ketones, in liver microsomes (Munter, Cottrell, Golding, & Watson, 2003).
Synthetic Applications
- Synthesis and Application in Catalysis : Describes the synthesis of silica-coated magnetic nanoparticles modified with piperazine, potentially relevant due to the use of piperazine structures in the compound of interest. The catalytic activity of these nanoparticles in synthesizing certain compounds underlines the utility of such structures in facilitating chemical reactions (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Bioactivation Studies
- Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : Investigates the bioactivation of a specific metabolite of 1,3-butadiene, which could provide comparative insights into how similar chlorinated compounds might undergo metabolic transformation and their potential toxicity or bioactivity profiles (Wang, Yu, Luan, An, Yin, & Zhang, 2018).
Propriétés
IUPAC Name |
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-2-10(12)11(15)14-7-5-13(6-8-14)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPFRZKSJRAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


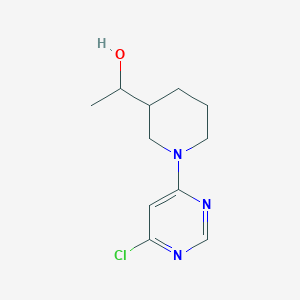
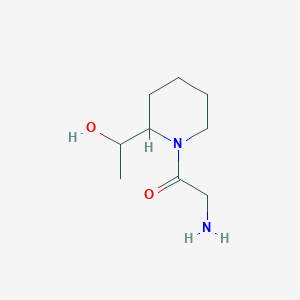


![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
